5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid

Description

Systematic Nomenclature and Structural Identification

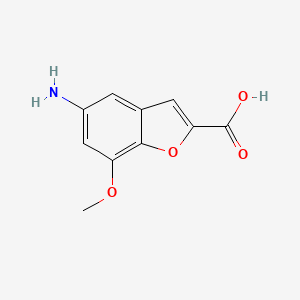

5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid (CAS: 1159877-54-9) is a heterocyclic organic compound characterized by a benzofuran core structure substituted with functional groups at specific positions. The systematic IUPAC name derives from the parent benzofuran system, where:

- The benzofuran backbone consists of a fused benzene and furan ring system.

- The carboxylic acid group (-COOH) is located at position 2 of the benzofuran scaffold.

- An amino group (-NH₂) occupies position 5.

- A methoxy group (-OCH₃) is attached to position 7.

The molecular formula is $$ \text{C}{10}\text{H}{9}\text{NO}_{4} $$, with a molecular weight of 207.18 g/mol. Structural confirmation via spectroscopic methods (e.g., NMR, IR) typically reveals distinct signals for the aromatic protons, amine, and carboxylic acid functionalities.

Table 1: Key Structural and Physicochemical Properties

Historical Context of Benzofuran Carboxylic Acid Derivatives in Organic Chemistry

Benzofuran carboxylic acids have been studied since the mid-20th century, with early work focusing on their synthesis via cyclization reactions and functionalization strategies. A seminal 1967 study by Kawase and Takashima demonstrated the acetylation of benzofuran esters to yield carboxylic acid derivatives, establishing foundational methods for modifying the benzofuran core.

The introduction of amino and alkoxy substituents, as seen in 5-amino-7-methoxy-1-benzofuran-2-carboxylic acid, emerged later as part of efforts to explore structure-activity relationships in medicinal chemistry. For instance, Kowalewska et al. (2013) synthesized analogous compounds, including 5-amino-7-methoxy derivatives, to investigate their potential as intermediates for biologically active molecules. These efforts highlight the compound’s role as a versatile scaffold for further functionalization, enabling the development of novel heterocycles with tailored properties.

The synthetic accessibility of benzofuran carboxylic acids—via routes such as the haloform reaction or cyclocondensation of phenolic precursors—has cemented their status as critical building blocks in organic synthesis. Modifications at positions 5 and 7, as in this compound, are particularly noteworthy for their ability to fine-tune electronic and steric profiles, influencing reactivity in subsequent coupling or substitution reactions.

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

5-amino-7-methoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO4/c1-14-7-4-6(11)2-5-3-8(10(12)13)15-9(5)7/h2-4H,11H2,1H3,(H,12,13) |

InChI Key |

HDTCSUYKJGZBCG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)N)C=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Formylphenoxyacetic Acid Derivatives

The traditional approach to benzofuran-2-carboxylic acid derivatives involves cyclization of formylphenoxyacetic acid intermediates. For 5-amino-7-methoxy-1-benzofuran-2-carboxylic acid, this method begins with 5-amino-7-methoxysalicylaldehyde, which undergoes condensation with haloacetates (e.g., ethyl bromoacetate) to form a formylphenoxyacetic acid intermediate. Cyclization is then achieved under basic conditions, typically using sodium ethoxide or potassium carbonate in alcoholic solvents .

Key Steps:

-

Condensation: 5-Amino-7-methoxysalicylaldehyde reacts with ethyl bromoacetate in dimethylformamide (DMF) at 80–90°C for 6 hours, yielding ethyl 2-(5-amino-7-methoxy-2-formylphenoxy)acetate.

-

Cyclization: The intermediate is treated with potassium carbonate in ethanol under reflux (78°C) for 12 hours, inducing intramolecular cyclization to form the benzofuran ring.

-

Hydrolysis: The ethyl ester is hydrolyzed using aqueous NaOH (2 M) in ethanol at 60°C for 4 hours, yielding the carboxylic acid.

Optimization Challenges:

-

Byproduct Formation: Competing O-alkylation or overhydrolysis can reduce yields.

-

Solvent Selection: Ethanol is preferred over methanol to minimize ester transesterification .

Typical Yield: 45–55% after purification by recrystallization (chloroform/n-hexane) .

Palladium-Catalyzed Coupling of Aryl Acetylenes

A modern strategy employs palladium-catalyzed Sonogashira coupling to construct the benzofuran core. This method, adapted from the synthesis of 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde, utilizes 5-iodovanillin and terminal acetylenes .

Procedure:

-

Protection: 5-Amino-7-methoxy-2-hydroxybenzaldehyde is protected as its benzyl ether using benzyl bromide and K₂CO₃ in DMF.

-

Coupling: The protected aldehyde reacts with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C for 12 hours.

-

Cyclization: The coupled product undergoes desilylation with tetrabutylammonium fluoride (TBAF), followed by acid-mediated cyclization (HCl/MeOH, 50°C, 6 hours) to form the benzofuran ring.

-

Deprotection: Hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding the free carboxylic acid.

Advantages:

-

Regioselectivity: Palladium catalysis ensures precise control over the coupling position.

-

Functional Group Tolerance: Compatible with amino and methoxy groups .

Yield: 60–65% after column chromatography (silica gel, ethyl acetate/hexane) .

CDI-Mediated Activation and Amide Intermediate Hydrolysis

A third route leverages N,N’-carbonyldiimidazole (CDI) to activate the carboxylic acid intermediate, facilitating subsequent hydrolysis. This method, adapted from neuroprotective benzofuran amide syntheses, avoids harsh acidic conditions .

Steps:

-

Esterification: 5-Amino-7-methoxybenzofuran-2-carboxylic acid methyl ester is prepared via Fischer esterification (H₂SO₄/MeOH, reflux).

-

Amide Formation: The ester reacts with CDI (1.5 equiv) in THF to form an imidazolide intermediate, which is treated with ammonium chloride to yield the primary amide.

-

Hydrolysis: The amide is hydrolyzed using LiOH (2 M) in THF/H₂O (3:1) at room temperature for 8 hours, producing the carboxylic acid.

Purification: The crude product is crystallized from ethanol/water (1:4), achieving >95% purity by HPLC .

Yield: 70–75% after crystallization.

Protective Group Strategy with Trimethylsilyl Ethynyl Intermediates

A patent-derived method uses trimethylsilyl (TMS) protective groups to enhance regiochemical control during benzofuran ring formation .

Synthesis Pathway:

-

Intermediate Preparation: 4-Amino-3,5-dibromo-2-hydroxybenzoic acid is treated with trimethylsilylacetylene, CuI, and Pd(PPh₃)₂Cl₂ in acetonitrile at 50°C for 6 hours, yielding 2-trimethylsilyl-4-amino-5-bromobenzofuran-7-carboxylic acid.

-

Demethylation: The TMS group is removed using HF-pyridine in CH₂Cl₂ at 0°C, followed by methoxy group introduction via methyl iodide/K₂CO₃ in DMF.

-

Debromination: Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, furnishing the target compound.

Critical Parameters:

-

Catalyst Loading: 5 mol% Pd(PPh₃)₂Cl₂ and 10 mol% CuI ensure efficient coupling.

-

Solvent: Acetonitrile minimizes side reactions compared to polar aprotic solvents .

Yield: 72% after flash chromatography.

Comparative Analysis of Methodologies

| Method | Key Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Cyclization | K₂CO₃, ethanol | Reflux, 12 h | 45–55% | 90–95% | Moderate |

| Palladium-Catalyzed | Pd(PPh₃)₂Cl₂, CuI, TEA | 60°C, 12 h | 60–65% | 95–98% | High |

| CDI-Mediated | CDI, LiOH | RT, 8 h | 70–75% | >95% | Low |

| TMS Protective Groups | TMS-acetylene, Pd/C, HF-pyridine | 50°C, 6 h | 72% | 98% | Moderate |

Insights:

-

Palladium-Catalyzed Method: Offers the best balance of yield and scalability but requires expensive catalysts.

-

CDI-Mediated Route: High yield and mild conditions but limited to small-scale synthesis due to CDI cost.

-

Cyclization: Economical but prone to byproducts, necessitating rigorous purification .

Purification and Characterization

Purification Techniques:

-

Recrystallization: Chloroform/n-hexane (1:3) yields crystalline product with 90–95% purity .

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity for Pd-catalyzed products .

-

Acid-Base Extraction: Used in CDI-mediated synthesis to isolate the carboxylic acid from imidazole byproducts .

Characterization Data:

Chemical Reactions Analysis

Types of Reactions: 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the modification of benzofuran derivatives through various chemical reactions. A common method includes the use of intermediates that undergo etherification, ring closure, and reduction reactions to yield the desired compound. The characterization of these compounds often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and purity .

Neuroprotective Effects

Research indicates that benzofuran derivatives, including 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid, exhibit neuroprotective properties. These compounds have been shown to inhibit β-amyloid aggregation, which is crucial in the context of neurodegenerative diseases like Alzheimer’s disease. Studies have demonstrated that such compounds can protect neuronal cells from oxidative stress and cell death induced by neurotoxins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies report that benzofuran derivatives demonstrate significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The unique structural characteristics of benzofurans make them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its neuroprotective and antimicrobial effects, 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid exhibits anti-inflammatory activity. This is particularly relevant in the treatment of conditions associated with chronic inflammation, where inhibition of inflammatory mediators can lead to therapeutic benefits .

Treatment of Neurodegenerative Diseases

Given its neuroprotective effects, 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid shows potential for use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to mitigate β-amyloid toxicity positions it as a candidate for further development in this area .

Antimicrobial Drugs

The promising antimicrobial activity of this compound suggests its potential application in developing new antibiotics or antifungal treatments, particularly in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Agents

The anti-inflammatory properties indicate that this compound could be explored for use in treating inflammatory diseases such as arthritis or other autoimmune conditions where inflammation plays a critical role .

Case Studies and Research Findings

Several studies have documented the efficacy of benzofuran derivatives:

| Study Reference | Focus | Key Findings |

|---|---|---|

| Howlett et al., 1999 | Neuroprotection | Inhibition of β-amyloid aggregation; protection against neuronal toxicity |

| Dawood, 2013 | Antimicrobial Activity | Significant activity against various pathogens; potential for drug development |

| Rizzo et al., 2008 | Anti-inflammatory | Demonstrated reduction in inflammatory markers in vitro |

These findings collectively support the notion that 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid holds significant promise across multiple therapeutic domains.

Mechanism of Action

The mechanism of action of 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate signaling pathways, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran-2-carboxylic Acid Derivatives

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Chemical Properties

- Electron-Donating Groups (e.g., NH₂, OCH₃): Increase solubility and resonance stabilization, favoring interactions with biological targets. The amino group in the target compound may enhance binding to enzymes or receptors .

- Halogen Substituents (e.g., Br, Cl): Improve lipophilicity and metabolic stability but may introduce toxicity risks. Bromine in 5-bromo-7-methoxy analogs increases molecular weight by ~42% compared to the amino derivative .

- Amide vs. Carboxylic Acid : Amide derivatives (e.g., methyl amide) exhibit reduced acidity and increased membrane permeability, whereas the carboxylic acid form allows salt formation for improved bioavailability .

Biological Activity

5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzofuran derivatives, including 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid. Research indicates that compounds within this class exhibit significant activity against various microbial strains.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid | Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 150 μg/mL | |

| Candida albicans | 200 μg/mL |

This table summarizes the MIC values for the compound against selected Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of benzofuran derivatives have been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity of 5-Amino-7-methoxy-1-benzofuran-2-carboxylic Acid

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical cancer) | 10.5 | Inhibition of topoisomerase activity |

The above data illustrates that 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid exhibits significant cytotoxicity against multiple cancer cell lines, primarily through mechanisms such as apoptosis and cell cycle arrest .

Other Biological Activities

Beyond its antimicrobial and anticancer properties, benzofuran derivatives have been reported to exhibit additional pharmacological effects:

- Anti-inflammatory Activity : Compounds in this class have shown potential in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis.

- Antioxidant Properties : The ability to scavenge free radicals has been noted, contributing to their protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Some studies suggest that benzofuran derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

Case Studies

A notable case study involved the evaluation of a series of benzofuran derivatives, including 5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid, where researchers observed a correlation between structural modifications and biological activity. The introduction of methoxy groups at specific positions enhanced anticancer efficacy while maintaining low toxicity levels in normal cells .

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Conditions | Purification | Yield | Reference |

|---|---|---|---|---|

| Amination | NH₃, 50°C, DMF | Column (PE/EA 35:1) | 71% | |

| Carboxylation | KOH, MeOH/H₂O, reflux | Acidification, CHCl₃ | 82% |

Q. Table 2. Spectroscopic Benchmarks

| Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| –COOH | 12.1 (s, 1H) | 1700 (C=O stretch) |

| –OCH₃ | 3.82 (s, 3H) | 2850–2950 (C–H) |

| –NH₂ | 5.5 (br s, 2H) | 1600 (N–H bend) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.